5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Overview
Description
Synthesis Analysis
The synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid can be achieved from 2,2,2-Trifluoroethanol and 5-Bromo-2-chlorobenzoic acid . A detailed preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid is available in a patent .Molecular Structure Analysis
The molecular formula of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid is C9H6BrF3O3. For more detailed structural information, you may refer to databases like NIST Chemistry WebBook .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid include a molecular weight of 299.04 g/mol. More detailed properties like melting point, boiling point, and density can be found in databases like ChemicalBook .Scientific Research Applications
Industrial Process Scale-Up
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a related compound to 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid, is crucial in synthesizing a family of SGLT2 inhibitors for diabetes therapy. A practical and scalable industrial process has been developed, involving steps like nitration, hydrolysis, and bromination, demonstrating cost-effectiveness and high yield (Zhang et al., 2022).
Synthesis and Biological Activity
A study on the synthesis of a compound incorporating a similar structure, 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid, and its Cd(II) complex has shown potential in antifungal and antibacterial activities (Jaber, Kyhoiesh, & Jawad, 2021).
Chemical Synthesis Techniques
Research on the generation of arynes from 1-bromo-2-(trifluoromethoxy)benzene and similar compounds has advanced the synthesis of naphthalenes and naphthols, highlighting the versatility of such compounds in organic synthesis (Schlosser & Castagnetti, 2001).
Larvicidal Activity
Oxadiazole derivatives synthesized from 5-bromo-2-(trifluoromethoxy)benzoic acid exhibited significant larvicidal activity against Culex quinquefasciatus mosquitoes, indicating potential applications in pest control (Santhanalakshmi et al., 2022).
Crystallographic and Electronic Structure Studies
Crystallographic studies of benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, help understand molecular structures, intermolecular interactions, and electronic properties, which are essential for material science and pharmaceutical applications (Pramanik et al., 2019).
properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGQOBRDPREGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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